molecular formula C10H14O6 B1204747 Poliglecaprone CAS No. 41706-81-4

Poliglecaprone

Cat. No. B1204747
Key on ui cas rn: 41706-81-4
M. Wt: 230.21 g/mol
InChI Key: SCRCZNMJAVGGEI-UHFFFAOYSA-N
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Patent
US04791929

Procedure details

ε-Caprolactone (170 g, 1.49 mole), glycolide (30 g, 0.26 mole), lauryl alcohol (1.37 g, 7.3×10-3 mole) and stannous octoate (0.052 g, 1.2×10-4 mole) were combined in a stirred reactor under nitrogen at 180° C. The mixture was stirred at 180° C. for 4.5 hours. The resulting polymer had an inherent viscosity of 0.68 dl/g (0.5 g/dl in CHCl3). The composition was determined by 1H NMR to be 85 wt. % ε-caprilactone and 15 wt. % glycolide.
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
0.052 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:9]1[O:16][C:14](=[O:15])[CH2:13][O:12][C:10]1=[O:11].C(O)CCCCCCCCCCC.CCCCC(C([O-])=O)CC.CCCCC(C([O-])=O)CC.[Sn+2]>C(Cl)(Cl)Cl>[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:9]1[O:16][C:14](=[O:15])[CH2:13][O:12][C:10]1=[O:11] |f:3.4.5,7.8|

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
30 g
Type
reactant
Smiles
C1C(=O)OCC(=O)O1
Name
Quantity
1.37 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O
Name
Quantity
0.052 g
Type
reactant
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1C(=O)OCC(=O)O1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 180° C. for 4.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4.5 h
Name
Type
Smiles
C1(CCCCCO1)=O.C1C(=O)OCC(=O)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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